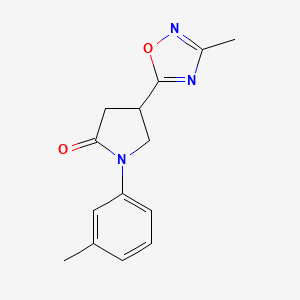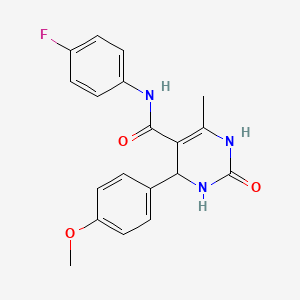
4-(1-Phenylethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of aniline-based compounds like 4-(1-Phenylethoxy)aniline has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .Molecular Structure Analysis
The molecular structure of this compound is characterized by an -NH2 group attached directly to a benzene ring . This structure makes it a primary amine, a compound in which one of the hydrogen atoms in an ammonia molecule has been replaced by a hydrocarbon group .Chemical Reactions Analysis
Phenols and anilines, like this compound, have been studied extensively as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Physical And Chemical Properties Analysis
Aniline, also known as aminobenzene or phenylamine, is a musty, fishy-smelling yellowish to brownish liquid . It has a boiling point of about 184°C and a melting point of about -6°C . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Scientific Research Applications
Dendrimer Synthesis : A study by (Morar et al., 2018) highlighted the use of a related compound, 4-(n-octyloxy)aniline, in the synthesis of novel G-2 melamine-based dendrimers. These dendrimers demonstrated self-assembly into nano-aggregates, indicating potential applications in nanotechnology and material science.
Conducting Polymer Films : Research on the electrooxidation of 4-aminobiphenyl, a compound similar to 4-(1-Phenylethoxy)aniline, led to the development of uniform conducting polymer films with potential applications in electronic devices, as reported by (Guay et al., 1988).
Electrochromic Materials : A study by (Li et al., 2017) discussed the synthesis of electrochromic materials employing derivatives of this compound. These materials showcased excellent optical contrasts and fast switching speeds in the near-infrared region, suggesting their suitability for electrochromic applications.
Polymer Synthesis and Characterization : The work by (Shahhosseini et al., 2016) involved synthesizing and characterizing polymers derived from a monomer structurally related to this compound. This research indicated potential applications in the development of efficient materials for solar cells.
Sensor Applications : The study by (Shoji & Freund, 2001) explored the use of poly(aniline), a polymer related to this compound, in sensor applications. Their approach leveraged the inductive effect on the pKa of poly(aniline) to produce active sensing elements, indicating potential in sensor technology.
Synthesis of Cinnolones : (Dey et al., 2011) reported the synthesis of 4(1H)-cinnolones using 2-phenylethynyl aniline, a compound similar to this compound. This reaction has potential in the development of novel chemical sensors.
Polymer Research : Research by (Gospodinova & Terlemezyan, 1998) on polyaniline, a polymer related to this compound, discussed its potential applications in alternative energy sources, information storage, and non-linear optics.
Materials for Corrosion-Resistant Coatings : (Li et al., 2018) synthesized an electroactive benzoxazine with an aniline dimer in its structure, showing potential for advanced corrosion-resistant coatings.
Mechanism of Action
Safety and Hazards
Aniline is considered hazardous due to its toxicity. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is advised to use personal protective equipment and ensure adequate ventilation when handling aniline .
properties
IUPAC Name |
4-(1-phenylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAODHFJFSYEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)
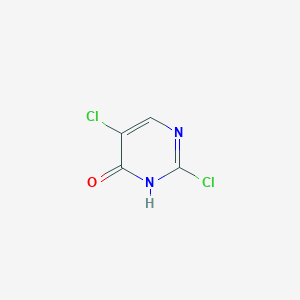
![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

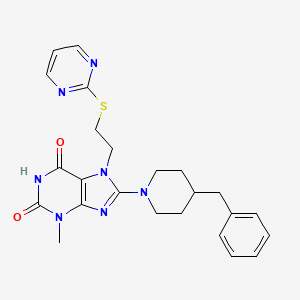
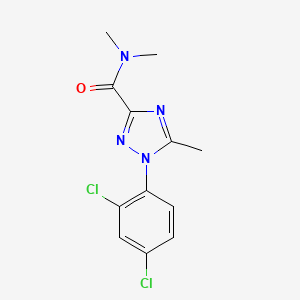
![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)
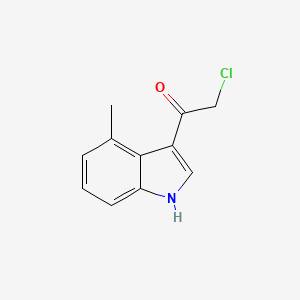
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)
